2,4-Dichlorophenyl cyanate

Übersicht

Beschreibung

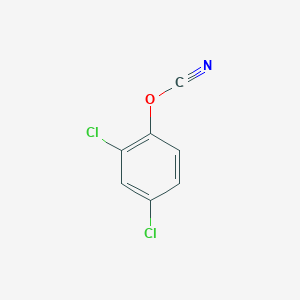

2,4-Dichlorophenyl cyanate is a derivative of phenol . It is a white solid that is mildly acidic .

Synthesis Analysis

The compound 2,4-dichlorophenylcyanoxime has significance in its possible application in cancer chemotherapy treatments since it acts as an inhibitor of the human carbonic reductase . This enzyme decreases the effectiveness of anthracycline drug treatment of some types of cancer . The compound was synthesized in high yield at ambient conditions from 2,4-dichlorophenylacetonitrile, using gaseous methylnitrite .Molecular Structure Analysis

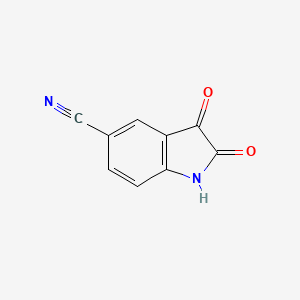

The molecular formula of 2,4-Dichlorophenyl cyanate is C7H3Cl2NO . Its average mass is 188.011 Da and its monoisotopic mass is 186.959167 Da .Chemical Reactions Analysis

The compound 2,4-dichlorophenylcyanoxime acts as an inhibitor of the human carbonic reductase . This enzyme decreases the effectiveness of anthracycline drug treatment of some types of cancer .Physical And Chemical Properties Analysis

2,4-Dichlorophenyl cyanate is a white solid that is mildly acidic . Its molecular formula is C7H3Cl2NO and its average mass is 188.011 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Methodology : Feng Gui-ron (2014) explored the synthesis of 2,4-Dichlorophenyl isocyanate, a derivative of 2,4-Dichlorophenyl cyanate, using a clean technology approach. Optimal conditions for the synthesis were identified, achieving a yield of around 38% (Feng Gui-ron, 2014).

Environmental and Agricultural Applications

- Herbicide Toxicity Analysis : Natana Raquel Zuanazzi et al. (2020) conducted a scientometric review on the global research trends concerning the toxicity of 2,4-D herbicides, a category that includes compounds like 2,4-Dichlorophenyl cyanate. This study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Environmental Remediation

- Detoxification by Fungi : J. Nykiel-Szymańska et al. (2017) studied the degradation of 2,4-Dichlorophenyl cyanate by the fungus Umbelopsis isabellina. They found that the fungus could remove 98% of the herbicide, significantly reducing its toxicity (J. Nykiel-Szymańska, Paulina Stolarek, P. Bernat, 2017).

- Nanoparticle-Based Removal : Liqin Zhou et al. (2019) developed β-cyclodextrin-based submicron polymeric particles for the efficient removal of 2,4-Dichlorophenyl cyanate from water. Their method showed high adsorption capacity and excellent structural stability, offering a promising solution for water remediation (Liqin Zhou, Zhijun Xu, Kai-Xin Yi, QiuYuan Huang, K. Chai, Z. Tong, Hongbing Ji, 2019).

Sensor Development and Analytical Applications

- Electrochemical Detection : Fairuz Liyana Mohd Rasdi et al. (2016) designed an ionic liquid modified carbon paste electrode for detecting 2,4-Dichlorophenyl cyanate in environmental samples. This sensor demonstrated enhanced sensitivity and selectivity, making it a valuable tool for environmental monitoring (Fairuz Liyana Mohd Rasdi, S. Mohamad, N. A. Manan, Hamid Rashidi Nodeh, 2016).

Advanced Material Applications

- Catalyst in Hydrodechlorination : G. Pina et al. (2003) investigated the use of 2,4-Dichlorophenyl cyanate in the gas phase hydrodechlorination over Ni/SiO2 catalysts. They found that the specific Cl removal was greater with an increase in the average Ni particle diameter, indicating the potential for environmental applications (G. Pina, C. Louis, M. Keane, 2003).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 2,4-Dichlorophenyl cyanate are not available in the search results, it’s worth noting that 2,4-Dichlorobenzyl alcohol, a related compound, is a common ingredient in throat lozenges and has been found to deactivate certain viruses . This suggests potential future applications in the medical field.

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBXNVQANQPNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538253 | |

| Record name | 2,4-Dichlorophenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenyl cyanate | |

CAS RN |

1601-46-3 | |

| Record name | 2,4-Dichlorophenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1626700.png)